molecular formula C11H14O4 B3376258 Benzaldehyde, 4-[(2-methoxyethoxy)methoxy]- CAS No. 117942-41-3

Benzaldehyde, 4-[(2-methoxyethoxy)methoxy]-

Cat. No.: B3376258
CAS No.: 117942-41-3
M. Wt: 210.23 g/mol
InChI Key: SOCWFLJIBDNUCX-UHFFFAOYSA-N
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Description

Benzaldehyde, 4-[(2-methoxyethoxy)methoxy]- is a chemical compound with the molecular formula C11H14O4 and a molecular weight of 210.23 g/mol. It is a colorless to pale yellow liquid with a slight almond odor. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of Benzaldehyde, 4-[(2-methoxyethoxy)methoxy]- can be achieved through a two-step, one-pot reduction/cross-coupling procedure . This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with strong nucleophilic organometallic reagents . This approach allows for the efficient synthesis of alkyl and aryl substituted benzaldehydes .

Chemical Reactions Analysis

Benzaldehyde, 4-[(2-methoxyethoxy)methoxy]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include organometallic compounds, aluminum hemiaminals, and other nucleophilic reagents . The major products formed from these reactions are typically substituted benzaldehydes .

Scientific Research Applications

Benzaldehyde, 4-[(2-methoxyethoxy)methoxy]- is utilized in a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules . In biology and medicine, it is used in the development of pharmaceuticals and other bioactive compounds . Additionally, it has applications in the industrial sector, particularly in the production of fragrances and flavorings .

Mechanism of Action

The mechanism of action of Benzaldehyde, 4-[(2-methoxyethoxy)methoxy]- involves its interaction with various molecular targets and pathways. The compound’s aldehyde group is highly reactive, allowing it to participate in nucleophilic addition reactions with various biomolecules . This reactivity underlies its effectiveness in chemical synthesis and its potential bioactivity in pharmaceutical applications .

Comparison with Similar Compounds

Benzaldehyde, 4-[(2-methoxyethoxy)methoxy]- can be compared to other similar compounds such as 4-(2-methoxyethoxy)-benzaldehyde and 4-[(2-methoxyethoxy)ethoxy]benzaldehyde . These compounds share similar structural features but differ in their specific functional groups and reactivity . The unique combination of the methoxyethoxy group in Benzaldehyde, 4-[(2-methoxyethoxy)methoxy]- distinguishes it from its analogs and contributes to its specific applications in research and industry .

Properties

IUPAC Name

4-(2-methoxyethoxymethoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-13-6-7-14-9-15-11-4-2-10(8-12)3-5-11/h2-5,8H,6-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOCWFLJIBDNUCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCOC1=CC=C(C=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70464731
Record name Benzaldehyde, 4-[(2-methoxyethoxy)methoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70464731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117942-41-3
Record name Benzaldehyde, 4-[(2-methoxyethoxy)methoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70464731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Methoxyethoxymethyl chloride (5.10 mL, 45.0 mmol) was slowly added to a mixture of 4-hydroxybenzaldehyde (5.00 g, 40.9 mmol) and K2CO3 (6.20 g, 45.0 mmol) in acetone (70 mL) cooled at 0° C. The mixture was allowed to reach room temperature and stirred for 40 h. After removal of the solvent, the crude residue was dissolved in EtOAc (50 mL) and consecutively washed with water (50 mL) and NaOH (10% aqueous solution, 2×20 mL). The organic layer was dried over anhydrous Na2SO4 and filtered. After removal of the solvent, 6.85 g of 4-((2-methoxyethoxy)methoxy)benzaldehyde were obtained [Rf=0.6 (50% AcOEt/Hexanes), colorless oil, 80% yield], that were used without further purification.
Quantity
5.1 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

0.16 mol of 4-hydroxybenzaldehyde and 0.32 mol of ethyldiisopropylamine are dissolved in 250 ml of CH2Cl2 (anhydrous), and 0.24 mol of 2-methoxyethoxymethyl chloride are then added dropwise at room temperature. The mixture is stirred at this temperature for 2 hours, then the solvent is removed in vacuo. The residue is taken up using 200 ml of EA and the solution is washed once each with 200 ml of Na2CO3 solution and 200 ml of NaH2PO4 solution, dried over Na2 SO4 and the solvent removed in vacuo. 34 g of a light brown oil are obtained, which is reacted further without purification.
Quantity
0.16 mol
Type
reactant
Reaction Step One
Quantity
0.32 mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0.24 mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

The hydroxyl group of 4-hydroxybenzaldehyde (24.9 g) was protected by use of 2-methoxyethoxymethyl chloride (24.4 g) in accordance with (production process 1), to thereby produce 4-methoxyethoxymethoxybenzaldehyde (33.5 g, yield: 80%). The thus-produced 4-methoxyethoxymethoxybenzaldehyde (21.0 g) and 3,4-dimethoxybenzyl cyanide (17.7 g) were subjected to condensation in accordance with process A of (production process 2), to thereby produce (Z)-2-(3,4-dimethoxyphenyl)-3-[4-(2-methoxy-ethoxymethoxy)-phenyl]acrylonitrile (29.1 g, yield: 86%). Separately, 2-methoxyethoxymethyl chloride (4.1 g), which had been prepared in a manner similar to that described above, and 3,4-dimethoxybenzyl cyanide (3.4 g) were subjected to condensation in accordance with process B of (production process 2), to thereby produce (Z)-2-(3,4-dimethoxy-phenyl)-3-[4-(2-methoxy-ethoxymethoxy)-phenyl]acrylonitrile (5.2 g, yield: 73%). The thus-produced (Z)-2-(3,4-dimethoxy-phenyl)-3-[4-(2-methoxy-ethoxymethoxy)-phenyl]-acrylonitrile (10.2 g) was subjected to deprotection in accordance with (production process 3), to thereby produce the target product (6.22 g, yield: 74%).
Quantity
24.9 g
Type
reactant
Reaction Step One
Quantity
24.4 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzaldehyde, 4-[(2-methoxyethoxy)methoxy]-
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